Bis(ethylenedioxy)tetrathiafulvalene

描述

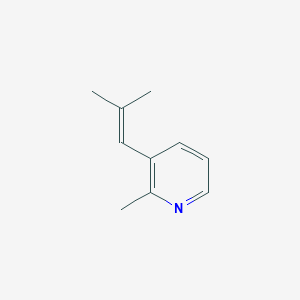

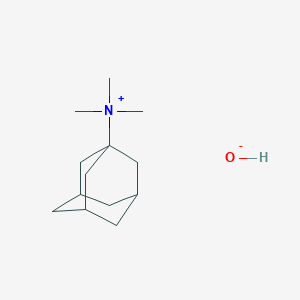

Bis(ethylenedioxy)tetrathiafulvalene is an organic compound known for its unique electronic properties.

准备方法

The synthesis of bis(ethylenedioxy)tetrathiafulvalene involves several key steps. One common method includes the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes to form 5,6-dihydro-1,3-dithiolo[4,5-b]1,4-dithiin-2-thiones. This is followed by homo- or hetero-coupling procedures and O-deprotection to complete the synthesis . Industrial production methods often involve optimizing these steps to achieve higher yields and purity.

化学反应分析

Bis(ethylenedioxy)tetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Bis(ethylenedioxy)tetrathiafulvalene has numerous scientific research applications. In chemistry, it is used to study charge-transfer salts and their electronic properties. In biology and medicine, it is explored for its potential in developing organic electronic devices for medical applications. In industry, it is used in the development of organic conductors and superconductors .

作用机制

The mechanism by which bis(ethylenedioxy)tetrathiafulvalene exerts its effects involves its ability to form charge-transfer complexes. These complexes can exhibit unique electronic properties, such as conductivity and superconductivity. The molecular targets and pathways involved include interactions with other molecules to form stable charge-transfer salts .

相似化合物的比较

Bis(ethylenedioxy)tetrathiafulvalene is often compared with similar compounds such as bis(ethylenedithio)tetrathiafulvalene and tetrathiafulvalene. While all these compounds share a similar core structure, this compound is unique due to its ethylenedioxy groups, which influence its electronic properties and stability .

属性

IUPAC Name |

2-(5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dioxin-2-ylidene)-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S4/c1-2-12-6-5(11-1)15-9(16-6)10-17-7-8(18-10)14-4-3-13-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUHUWZDTBITGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)SC(=C3SC4=C(S3)OCCO4)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376288 | |

| Record name | Bis(ethylenedioxy)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120120-58-3 | |

| Record name | Bis(ethylenedioxy)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of BEDO-TTF?

A1: BEDO-TTF has the molecular formula C10H8O4S4 and a molecular weight of 308.41 g/mol.

Q2: What makes BEDO-TTF particularly interesting for material science?

A2: BEDO-TTF is a strong electron donor, readily forming stable radical cation salts with various electron acceptors. These salts often exhibit metallic conductivity, making BEDO-TTF a building block for organic conductors and superconductors. []

Q3: How does the oxygen substitution in BEDO-TTF influence its properties compared to its sulfur analog, bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF)?

A3: The oxygen substitution in BEDO-TTF leads to stronger intermolecular hydrogen bonding compared to BEDT-TTF. This influences the crystal packing and electronic band structure, ultimately affecting the conducting properties of the resulting materials. [, ]

Q4: How does the crystal structure of BEDO-TTF complexes contribute to their metallic behavior?

A4: BEDO-TTF molecules tend to arrange themselves in two-dimensional layered structures within the crystal lattice. This arrangement, facilitated by intermolecular interactions like C-H···O hydrogen bonding and side-by-side heteroatom contacts, leads to strong sulfur-sulfur interactions between BEDO-TTF molecules. This results in the formation of wide, two-dimensional electronic bands, a key factor in stabilizing the metallic state, even at low temperatures. [, ]

Q5: What spectroscopic techniques are used to characterize BEDO-TTF and its complexes?

A5: Infrared (IR) spectroscopy is frequently employed to analyze BEDO-TTF complexes. The appearance of specific bands in the IR spectra provides insights into the charge transfer interactions between BEDO-TTF and the acceptor molecules, as well as the degree of charge transfer within the complex. [, , , ]

Q6: What is the significance of Langmuir-Blodgett (LB) films in studying BEDO-TTF?

A6: LB films offer a controlled platform to study the electrical properties of BEDO-TTF in two-dimensional arrangements. Researchers have successfully created highly conductive LB films using BEDO-TTF and fatty acids, demonstrating metallic conductivity down to low temperatures. [, , , ]

Q7: What factors influence the conductivity and stability of BEDO-TTF-based LB films?

A7: Factors like the alkyl chain length of the fatty acid used, the molar ratio of BEDO-TTF to fatty acid, and the deposition conditions all play a role in determining the structural order and electrical properties of the LB film. [, ]

Q8: Can BEDO-TTF complexes be incorporated into polymer matrices? What are the advantages?

A8: Yes, BEDO-TTF complexes can be integrated into polymer matrices, creating conductive polymer composites. This approach offers the advantage of combining the desirable mechanical properties of the polymer with the electrical conductivity of the BEDO-TTF complex. [, , , ]

Q9: How does humidity affect the properties of some BEDO-TTF complexes?

A9: Certain BEDO-TTF complexes, such as (BEDO-TTF)2Br(H2O)3, demonstrate humidity-dependent conductivity and structural changes. These materials can reversibly absorb and release water molecules, leading to modulation of the interlayer distances within the crystal structure and changes in the electrical resistance of the material. []

Q10: What are some potential applications of BEDO-TTF-based materials?

A10: BEDO-TTF-based materials hold promise for applications in organic electronics, including organic field-effect transistors, organic solar cells, and thermoelectric devices. Their unique combination of conductivity, stability, and processability makes them attractive candidates for these applications. [, , , ]

Q11: How is computational chemistry used in BEDO-TTF research?

A11: Computational methods like extended Hückel calculations are used to model the electronic band structure of BEDO-TTF complexes, providing insights into their conducting properties. These calculations help researchers understand the relationship between the crystal structure, electronic structure, and conductivity of these materials. [, ]

Q12: Have any studies investigated structure-activity relationships (SAR) for BEDO-TTF derivatives?

A12: While extensive SAR studies specifically for BEDO-TTF are limited in the provided research, studies exploring hybrid molecules combining features of BEDO-TTF and BEDT-TTF, such as bis(dihydro-1,4-oxathiino)tetrathiafulvalene and 4,5-ethylenedioxy-4′,5′-ethylenedithiotetrathiafulvalene, highlight the possibility of tuning the electronic properties by modifying the donor molecule. [, ]

Q13: Can BEDO-TTF be used to create materials that exhibit both metallic conductivity and magnetism?

A13: Yes, researchers have successfully synthesized BEDO-TTF salts incorporating magnetic anions, leading to materials that exhibit both metallic conductivity and single-molecule magnet (SMM) behavior. These materials hold potential for the development of molecule-based spintronics. []

Q14: What is an example of a BEDO-TTF salt that exhibits both conductivity and SMM behavior?

A14: β′′-(BEDO-TTF)4[Co(pdms)2]·3H2O (BO4), where H2pdms is 1,2-bis(methanesulfonamido)benzene, is a prime example. This layered compound exhibits metallic conductivity and SMM behavior up to 11 K. The presence of antiferromagnetic ordering below 6.5 K, along with negative magnetoresistance, suggests a correlation between the conducting BEDO-TTF layers and the magnetic Co(pdms)2 layers. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

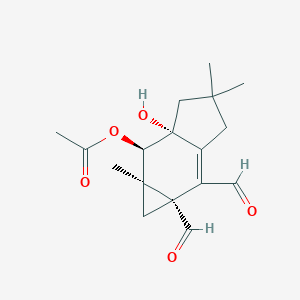

![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)

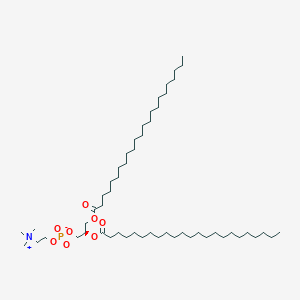

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)

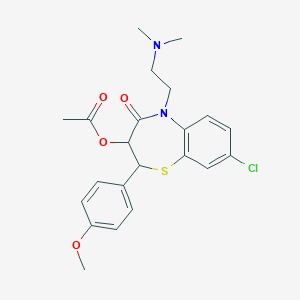

![3-CHLORO-4-[1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHOXY]BENZENAMINE](/img/structure/B39436.png)